molecular formula C10H11F2N B172792 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 173998-65-7

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B172792
M. Wt: 183.2 g/mol
InChI Key: YWFDXFOLTYBGIG-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 .


Molecular Structure Analysis

The molecular structure of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine consists of a tetrahydronaphthalen ring with two fluorine atoms at positions 6 and 8 and an amine group at position 2 .


Physical And Chemical Properties Analysis

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has a predicted boiling point of 242.4±40.0 °C and a predicted density of 1.203±0.06 g/cm3 . Its pKa is predicted to be 9.60±0.20 .

Scientific Research Applications

Liquid Crystal Materials for Active Matrix LCD

Research by Kusumoto et al. (2004) explored liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure, including compounds like 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, for active matrix LCDs. They found these compounds exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them useful in designing new liquid crystal mixtures for TFT-displays (Kusumoto et al., 2004).

Synthesis of Bioactive Compounds

A study by Wei-dong (2013) highlighted the role of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which are important synthetic intermediates for bioactive compounds. The research demonstrated the stereoselective reduction of acyl-protected aminonaphthyl ketones, a process crucial in synthesizing these bioactive intermediates (Men Wei-dong, 2013).

Dopaminergic Activity

In 1975, Mcdermed et al. synthesized a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, including variations of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, to study dopaminergic activity. Their findings supported the idea that these compounds might be favorable for dopaminergic agonist activity, suggesting potential applications in neuroscience and pharmacology (Mcdermed et al., 1975).

Drug Development

Göksu et al. (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound related to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, as part of drug development research. This synthesis pathway might be relevant for developing compounds with similar structures for pharmacological purposes (Göksu et al., 2011).

Green Chemistry and Computational Studies

Damera and Pagadala (2023) focused on constructing derivatives via an environmentally friendly technique, potentially including compounds similar to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Their approach aligns with green chemistry principles, indicating the compound's potential application in eco-friendly synthetic processes (Damera & Pagadala, 2023).

properties

IUPAC Name

6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDXFOLTYBGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Burns, CA Martinez, B Vanderplas… - … Process Research & …, 2017 - ACS Publications
A chemoenzymatic route for the production of an intermediate to a gamma secretase inhibitor is described. The route is robust and was run at multikilogram scale. The process employs …
Number of citations: 31 pubs.acs.org
S Simić, E Zukić, L Schmermund, K Faber… - Chemical …, 2021 - ACS Publications
Biocatalysis, using enzymes for organic synthesis, has emerged as powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The first industrial biocatalytic processes …
Number of citations: 81 pubs.acs.org

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